molecular formula C18H24N4O3 B13494097 3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

Cat. No.: B13494097
M. Wt: 344.4 g/mol
InChI Key: DXJNYPGVPUPBMK-UHFFFAOYSA-N
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Description

3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione is a complex organic compound with a unique structure that includes an isoindoline and piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione typically involves multiple steps. One common method includes the reaction of piperidine-2,6-dione with an appropriate isoindoline derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione
  • 3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,5-dione
  • 3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,4-dione

Uniqueness

The uniqueness of 3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

3-[7-(5-aminopentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H24N4O3/c19-9-2-1-3-10-20-14-6-4-5-12-13(14)11-22(18(12)25)15-7-8-16(23)21-17(15)24/h4-6,15,20H,1-3,7-11,19H2,(H,21,23,24)

InChI Key

DXJNYPGVPUPBMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCN

Origin of Product

United States

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